

# An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

Cat. No.: B1275704

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This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **3,5-Dimethylbenzohydrazide**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Data

The fundamental molecular attributes of **3,5-Dimethylbenzohydrazide** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	164.2 g/mol	<a href="#">[1]</a>
IUPAC Name	3,5-dimethylbenzohydrazide	
CAS Number	27389-49-7	<a href="#">[1]</a>
Synonyms	Benzoic acid, 3,5-dimethyl-, hydrazide	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 3,5-Dimethylbenzohydrazide

This protocol details the synthesis of **3,5-Dimethylbenzohydrazide** from its precursor, 3,5-dimethylbenzoic acid, via an esterification step followed by hydrazinolysis.

### Step 1: Esterification of 3,5-Dimethylbenzoic Acid to Methyl 3,5-Dimethylbenzoate

- Materials:

- 3,5-Dimethylbenzoic acid
- Methanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)
- Organic solvent (e.g., diethyl ether or dichloromethane)

- Procedure:

- In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of absolute methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.
- Purify the crude product by column chromatography or distillation if necessary.

#### Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate to **3,5-Dimethylbenzohydrazide**

- Materials:

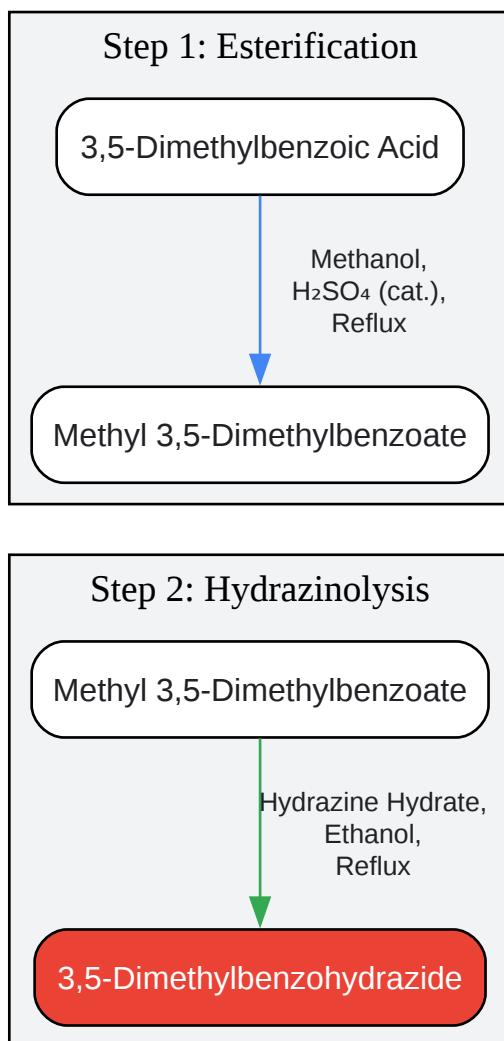
- Methyl 3,5-dimethylbenzoate
- Hydrazine hydrate
- Ethanol

- Procedure:

- Dissolve the methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.[2]
- Add an excess of hydrazine hydrate to the solution.[2]
- Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[2]
- Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the white solid product, **3,5-Dimethylbenzohydrazide**.[2]
- Filter the precipitate and wash it thoroughly with cold water.[2]
- The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified **3,5-Dimethylbenzohydrazide**.[2]

## Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **3,5-Dimethylbenzohydrazide**.

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Caption: Synthesis workflow for **3,5-Dimethylbenzohydrazide**.

## Biological Context and Applications

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.<sup>[2]</sup> Research has shown that these compounds can exhibit antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties.<sup>[2][3]</sup> The specific biological activities of **3,5-Dimethylbenzohydrazide** would need to be determined through further screening and in-vitro or in-vivo studies. The general mechanism of action for many biologically active hydrazones, which can be formed from hydrazides, involves their ability to chelate metal ions or interact with various enzymes.<sup>[4]</sup> The synthesis of various

substituted benzohydrazides allows for the exploration of structure-activity relationships to develop more potent and selective therapeutic agents.[5][6]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)